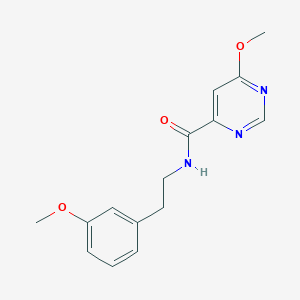
6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of significant interest due to their potential anticancer properties. In the first paper, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized starting from 2(1H) pyridone. This process involved several steps, including hydrolysis, decarboxylation, and selective O-alkylation, followed by rearrangement to produce pyridine-2-amine. Subsequent reaction with ethoxy methylene malonic diethyl ester (EMME) and cyclization under microwave irradiation (MWI) conditions yielded a key intermediate. This intermediate was then coupled with various substituted aliphatic amines to form the title compounds, which exhibited promising anticancer activity against human cancer cell lines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the second paper, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 1-N-acylated-pyrimidine derivatives is discussed. This transformation was achieved under Friedel-Craft-like conditions, leading to regiospecific acylation. The study also reports the formation of 4-O-acylated-pyrimidines under different acylation conditions. Some of these compounds were further converted into 1-N-acyl-protected-isouridine analogues, demonstrating the versatility of pyrimidine chemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and require precise conditions. The third paper describes the use of acetyl acetone and urea as raw materials to synthesize 4,6-dimethyl-2-hydroxy pyrimidine intermediates. These intermediates were then reacted with chloroacetic acid to produce 4,6-dimethyl-2-carboxymethoxy pyrimidine. The structures of the intermediates and the final product were characterized using various analytical techniques, including melting point determination, infrared spectra, and elemental analysis .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide, they do provide insight into the properties of related pyrimidine derivatives. These properties are typically characterized by analytical methods such as melting point determination, infrared spectroscopy, and elemental analysis, as mentioned in the third paper. The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents, which can affect their solubility, stability, and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Novel compounds derived from "6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide" have been synthesized for potential biological activities. For instance, a study outlined the synthesis of various heterocyclic compounds demonstrating significant analgesic and anti-inflammatory activities. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some showing high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).
Antimicrobial Properties
Research has also explored the antimicrobial properties of derivatives, indicating moderate to good antibacterial properties against pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa (Subhadip Roy et al., 2014).
Molecular Recognition and Structural Analysis
The structural basis for molecular recognition and theoretical studies of bis-pyrimidine compounds have been conducted, providing insights into the interactions and potential applications of these compounds in designing new antibacterial agents (Subhadip Roy et al., 2014).
Anticancer Activity
Derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. Some compounds showed promising anticancer activity, indicating the potential for further development as therapeutic agents (G. Santhosh kumar et al., 2015).
Electrochromic Properties
Aromatic polyamides containing "6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide" derivatives have been investigated for their electrochromic properties. These materials exhibited multi-stage oxidative coloring, indicating their potential application in electrochromic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Eigenschaften
IUPAC Name |
6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-5-3-4-11(8-12)6-7-16-15(19)13-9-14(21-2)18-10-17-13/h3-5,8-10H,6-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFDERKXTUXKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
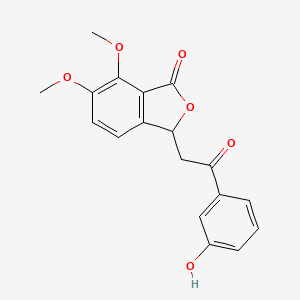
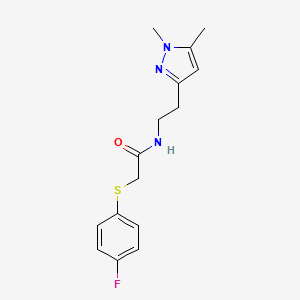
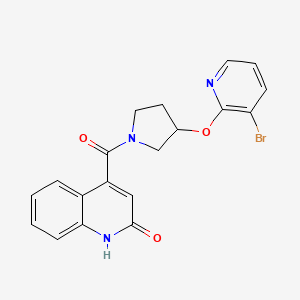
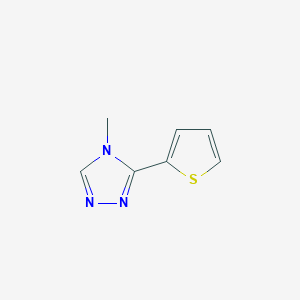
![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)
![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)
![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)
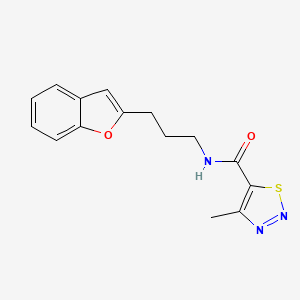
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)